molecular formula C37H47ClN2O6 B12725991 N-(4-Chloro-2,5-dimethoxyphenyl)-3-(m-((4-(2,4-di-tert-pentylphenoxy)butyryl)amino)phenyl)-3-oxopropionamide CAS No. 68612-99-7

N-(4-Chloro-2,5-dimethoxyphenyl)-3-(m-((4-(2,4-di-tert-pentylphenoxy)butyryl)amino)phenyl)-3-oxopropionamide

Cat. No.: B12725991
CAS No.: 68612-99-7
M. Wt: 651.2 g/mol
InChI Key: BTMSHXNCQMIAAQ-UHFFFAOYSA-N
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Description

N-(4-Chloro-2,5-dimethoxyphenyl)-3-(m-((4-(2,4-di-tert-pentylphenoxy)butyryl)amino)phenyl)-3-oxopropionamide is a useful research compound. Its molecular formula is C37H47ClN2O6 and its molecular weight is 651.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

68612-99-7

Molecular Formula

C37H47ClN2O6

Molecular Weight

651.2 g/mol

IUPAC Name

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-[3-(4-chloro-2,5-dimethoxyanilino)-3-oxopropanoyl]phenyl]butanamide

InChI

InChI=1S/C37H47ClN2O6/c1-9-36(3,4)25-16-17-31(27(20-25)37(5,6)10-2)46-18-12-15-34(42)39-26-14-11-13-24(19-26)30(41)23-35(43)40-29-22-32(44-7)28(38)21-33(29)45-8/h11,13-14,16-17,19-22H,9-10,12,15,18,23H2,1-8H3,(H,39,42)(H,40,43)

InChI Key

BTMSHXNCQMIAAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)CC(=O)NC3=CC(=C(C=C3OC)Cl)OC)C(C)(C)CC

Origin of Product

United States

Biological Activity

N-(4-Chloro-2,5-dimethoxyphenyl)-3-(m-((4-(2,4-di-tert-pentylphenoxy)butyryl)amino)phenyl)-3-oxopropionamide is a synthetic compound with potential biological activity, particularly in the field of oncology. This compound's structure and properties suggest it may interact with various biological pathways, making it a subject of interest for medicinal chemistry and pharmacology.

PropertyValue
CAS Number 68612-99-7
Molecular Formula C₃₇H₄₇ClN₂O₆
Molecular Weight 651.23 g/mol
Density 1.164 g/cm³
Boiling Point 803.7 °C at 760 mmHg
Flash Point 439.9 °C
LogP 10.04

Anticancer Potential

The biological activity of this compound has been evaluated through in vitro studies aimed at assessing its anticancer properties. The compound was subjected to the National Cancer Institute (NCI) Developmental Therapeutics Program's screening protocol, which included a panel of approximately 60 cancer cell lines.

Results from Screening:

The compound exhibited varying levels of growth inhibition across different cancer cell lines:

Cell LineGrowth Inhibition (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS Cancer)92.74
Average Growth Across Panel104.68

These results indicate that while the compound does not exhibit strong anticancer activity, it does show some potential for further investigation in specific contexts or formulations .

Case Studies and Research Findings

Research has highlighted the importance of derivatives of phenylpropionamide in medicinal chemistry due to their diverse biological activities. For instance, compounds with similar structural motifs have been studied for their anti-inflammatory and anticancer properties, suggesting that modifications to the phenyl ring or side chains can significantly alter biological outcomes.

Notable Studies

  • In Vitro Anticancer Activity : A study conducted by Holota et al. evaluated various derivatives of phenylpropionamide, including those with chloro and methoxy substitutions, finding that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the alkyl substituents can enhance lipophilicity and cellular uptake, potentially increasing therapeutic efficacy against specific cancer types .

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